

Preliminary Technical Guide: Cdk-IN-10

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Compound of Interest

Compound Name: Cdk-IN-10

Cat. No.: B12393570

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Abstract

Cdk-IN-10, a compound identified as N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide, is a putative cyclin-dependent kinase (CDK) inhibitor. This document provides a preliminary technical overview of **Cdk-IN-10**, including its chemical identity, a detailed synthesis protocol, and the methodology for a primary biological assay used to assess its inhibitory activity against CDK2/Cyclin A. The information presented herein is derived from patent literature, specifically patent WO2004014864, where **Cdk-IN-10** is referenced as "example 54". This guide aims to provide a foundational resource for researchers interested in the further investigation and development of this and related small molecules.

Chemical Identity and Properties

Cdk-IN-10 is a 1H-indazole-3-carboxamide derivative.

Property	Value
IUPAC Name	N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide
Synonyms	Cdk-IN-10, Example 54 (WO2004014864)
CAS Number	660822-84-4
Molecular Formula	C ₁₈ H ₁₈ N ₄ O ₂
Molecular Weight	322.36 g/mol
Chemical Structure	(See Diagram Below)

Cdk-IN-10

[Click to download full resolution via product page](#)**Figure 1:** Chemical structure of **Cdk-IN-10**.

Synthesis Protocol

The synthesis of **Cdk-IN-10** is described as a multi-step process. The final step involves the amidation of 1H-indazole-3-carbonyl chloride with 4-morpholinoaniline.

Materials and Reagents

- 1H-indazole-3-carbonyl chloride
- 4-morpholinoaniline
- Dichloromethane (DCM)
- Triethylamine (TEA)
- Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Synthesis Workflow

Figure 2: Synthesis workflow for **Cdk-IN-10**.

Detailed Procedure

- **Reaction Setup:** To a solution of 1H-indazole-3-carbonyl chloride in dichloromethane, a solution of 4-morpholinoaniline and triethylamine in dichloromethane is added dropwise at room temperature.
- **Reaction Progression:** The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC).
- **Work-up:** Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide is purified by column chromatography on silica gel to afford the final product, **Cdk-IN-10**.

Biological Activity and Experimental Protocols

Cdk-IN-10 has been evaluated for its inhibitory activity against cyclin-dependent kinases. The primary assay detailed in the source literature is a CDK2/Cyclin A inhibition assay.

Quantitative Data

The following table summarizes the reported in vitro inhibitory activity of **Cdk-IN-10**.

Target	IC ₅₀ (μM)
CDK2/Cyclin A	0.46

CDK2/Cyclin A Inhibition Assay Protocol

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of **Cdk-IN-10** against the CDK2/Cyclin A complex.

- Recombinant human CDK2/Cyclin A enzyme complex

- Histone H1 as substrate
- [γ - ^{33}P]ATP (radiolabeled ATP)
- Assay buffer (e.g., Tris-HCl, MgCl_2 , DTT)
- 96-well filter plates
- Scintillation counter

Figure 3: Workflow for the CDK2/Cyclin A inhibition assay.

- **Compound Preparation:** A stock solution of **Cdk-IN-10** in a suitable solvent (e.g., DMSO) is prepared and serially diluted to obtain a range of test concentrations.
- **Reaction Mixture Preparation:** A master mix containing the CDK2/Cyclin A enzyme, Histone H1 substrate, and assay buffer is prepared.
- **Assay Plate Setup:** The serially diluted **Cdk-IN-10** and control solutions are added to the wells of a 96-well plate.
- **Kinase Reaction Initiation:** The reaction is initiated by adding the reaction mixture and [γ - ^{33}P]ATP to each well.
- **Incubation:** The plate is incubated for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C) to allow for the phosphorylation of Histone H1.
- **Reaction Termination and Substrate Capture:** The reaction is stopped, and the reaction mixture is transferred to a filter plate which captures the phosphorylated Histone H1.
- **Washing:** The filter plate is washed multiple times to remove any unincorporated [γ - ^{33}P]ATP.
- **Detection:** The amount of incorporated radiolabel in each well is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition at each concentration of **Cdk-IN-10** is calculated relative to control wells. The IC_{50} value is then determined by fitting the data to a dose-response curve.

Signaling Pathway Context

CDK2, in complex with Cyclin A, is a key regulator of the cell cycle, particularly during the S and G2 phases. Inhibition of this complex can lead to cell cycle arrest.

Figure 4: Simplified cell cycle signaling pathway indicating the target of **Cdk-IN-10**.

Conclusion and Future Directions

Cdk-IN-10 is a 1H-indazole-3-carboxamide derivative with demonstrated in vitro inhibitory activity against CDK2/Cyclin A. The provided synthesis and assay protocols offer a starting point for further investigation. Future studies should aim to:

- Determine the selectivity profile of **Cdk-IN-10** against a broader panel of CDKs and other kinases.
- Elucidate the mechanism of action (e.g., ATP-competitive or non-competitive).
- Evaluate the in-cell and in-vivo efficacy and toxicity of the compound.
- Explore structure-activity relationships (SAR) of related 1H-indazole-3-carboxamide analogs to optimize potency and selectivity.

This preliminary guide serves as a foundational document to facilitate these future research and development efforts.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com